molecular formula C20H19F2N3O B11003060 (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11003060
M. Wt: 355.4 g/mol
InChI Key: QFXDHZGELYNABO-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

Molecular Formula

C20H19F2N3O

Molecular Weight

355.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F2N3O/c1-23-18-7-4-16(22)12-14(18)13-19(23)20(26)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3

InChI Key

QFXDHZGELYNABO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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